1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are thought to interact with various targets, depending on the specific functional groups attached to the oxadiazole core .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which is crucial for cognitive functions.
Additionally, this compound interacts with various receptors, including the acetylcholine receptor, modulating their activity and affecting neurotransmission . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can improve cognitive functions and memory. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic modifications . This can lead to changes in cellular metabolism and the activation of stress response pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, forming hydrogen bonds with amino acid residues in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to increased acetylcholine levels in the synaptic cleft.
Additionally, this compound can activate or inhibit various signaling pathways by interacting with receptors and kinases . For example, it can inhibit the PI3K/Akt pathway in cancer cells, leading to reduced cell survival and proliferation. The compound also affects gene expression by modulating transcription factors and epigenetic modifications, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive functions by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, determining its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, such as the liver and kidneys, where it can be metabolized and excreted. The compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can interact with target biomolecules and exert its effects. For example, its localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism and energy production .
Preparation Methods
One common synthetic route involves the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride (POCl3) as a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can be compared with other similar compounds such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, which can significantly affect their chemical and biological properties.
Benzimidazole Derivatives: These compounds also exhibit antimicrobial and anticancer properties but differ in their ring structures and substituents.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring with the piperidine and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(20)12-6-8-18(9-7-12)10-13-16-14(17-21-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFAJAAXQRPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.